![molecular formula C17H21BrN6 B2360601 5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2097901-78-3](/img/structure/B2360601.png)

5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

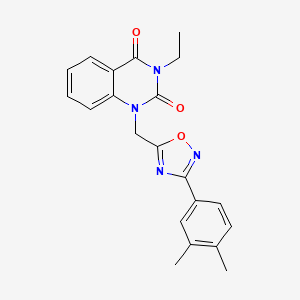

Molecular Structure Analysis

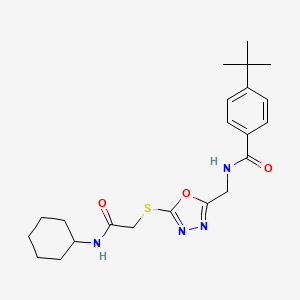

The molecular structure of ‘5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine’ is complex, with a molecular formula of C17H21BrN6. It contains a pyrimidine ring, which is found in many natural products and plays an important role in the field of drugs, agricultural chemicals, and many biological processes .科学的研究の応用

Nucleophilic Substitution Reactions

Brominated heterocyclic compounds, including those related to the query compound, are involved in nucleophilic substitution reactions. These reactions lead to the formation of a range of substituted derivatives, highlighting the chemical's versatility in synthesizing diverse heterocyclic systems. For instance, nucleophilic substitution of 5-bromotriazoloisoquinoline and 7-bromo-3-methyltriazolopyridine proceeds readily, giving rise to various substituted derivatives (Abarca et al., 1988).

Synthesis of Heterocyclic Compounds

The compound is instrumental in the synthesis of pyrimidine-annulated heterocycles and related structures, demonstrating its application in creating complex molecular architectures. For example, pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones have been synthesized from related brominated pyrimidine derivatives through intramolecular addition reactions (Majumdar & Mukhopadhyay, 2003).

Formation of "Masked" Compounds

Compounds similar to the query compound serve as "masked" precursors in the synthesis of heterocyclic systems, illustrating their role in strategic synthetic pathways. For example, "masked" α-bromo-α'-hydroxy ketones have been used in the synthesis of various heterocyclic systems, showing the compound's potential in facilitating complex chemical transformations (Bogolyubov et al., 2004).

Anticancer and Vasodilation Properties

Research into compounds structurally related to the query chemical has unveiled potential anticancer and vasodilation properties. This indicates the compound's prospective applications in medicinal chemistry and pharmacology, such as the synthesis of new 3-pyridinecarboxylates with potential vasodilation properties (Girgis et al., 2008).

Antibacterial Activity

The structural framework of the compound underlines its utility in synthesizing derivatives with antibacterial activity. Novel derivatives based on the pyrimidine scaffold have shown potential in antibacterial applications, underscoring the compound's relevance in discovering new antimicrobial agents (Afrough et al., 2019).

特性

IUPAC Name |

5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN6/c18-12-9-19-17(20-10-12)23-13-5-7-24(8-6-13)16-14-3-1-2-4-15(14)21-11-22-16/h9-11,13H,1-8H2,(H,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEDWSNUBNHBPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=C(C=N4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2360520.png)

![2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360523.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2360529.png)

![3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2360530.png)

![2-(2,5-dimethylphenyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2360535.png)

![1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2360538.png)

![4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B2360539.png)